![molecular formula C16H18N4O3 B2619049 1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide CAS No. 889814-81-7](/img/structure/B2619049.png)
1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide
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Description
The compound “1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide” is a chemical compound with the molecular weight of 314.34 . The IUPAC name of this compound is 1-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-4-piperidinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H18N4O3/c1-10-3-2-6-20-14(10)18-15(12(9-21)16(20)23)19-7-4-11(5-8-19)13(17)22/h2-3,6,9,11H,4-5,7-8H2,1H3,(H2,17,22) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound has a molecular weight of 314.34 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Chemical Properties
This compound, also known as 1-(3-Formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-piperidine-4-carboxylic acid ethyl ester , has a molecular weight of 343.38 . It is an ethyl ester derivative of the parent compound .
Biological Activities
The derivatives of 1, 3-diazole, a similar compound, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . It is plausible that “1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide” may exhibit similar properties.
Anti-HIV Agents
A study indicates that 1,3,4-oxadiazole- and 1,3,4-thiadiazole-substituted 4-oxo-4H-pyrido[1,2-a]pyrimidines are suitable scaffolds to design anti-HIV agents . This suggests that “1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide” could potentially be used in the development of new anti-HIV drugs.
Cytotoxicity
The same study also found that all the target compounds were completely safe and exhibited no cytotoxicity at a concentration of 100 μM . This indicates that “1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide” could be safe for use in biological systems.
HIV-1 Inhibition
Most of the compounds displayed moderate HIV-1 inhibition rate . This suggests that “1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide” could potentially be used in the treatment of HIV-1.
Drug Development
Given its potential biological activities and safety profile, “1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide” could be an important synthon in the development of new drugs .
properties
IUPAC Name |
1-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-10-3-2-6-20-14(10)18-15(12(9-21)16(20)23)19-7-4-11(5-8-19)13(17)22/h2-3,6,9,11H,4-5,7-8H2,1H3,(H2,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDJTDIVIFWQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide |
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